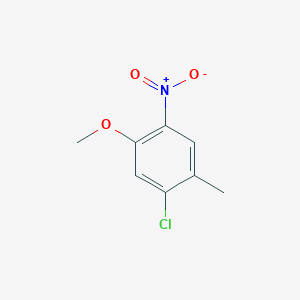

1-Chloro-5-methoxy-2-methyl-4-nitrobenzene

説明

1-Chloro-5-methoxy-2-methyl-4-nitrobenzene is a chemical compound with the molecular formula C8H8ClNO3 . It is a solid substance and has a molecular weight of 201.61 .

Molecular Structure Analysis

The molecular structure of 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene can be represented by the InChI code: 1S/C8H8ClNO3/c1-5-3-7 (10 (11)12)6 (9)4-8 (5)13-2/h3-4H,1-2H3 .Physical And Chemical Properties Analysis

1-Chloro-5-methoxy-2-methyl-4-nitrobenzene is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C .科学的研究の応用

Synthesis of Diverse Heterocycles

1-Chloro-2-methyl-4-nitrobenzene, also known as 2-chloro-5-nitrotoluene, belongs to the family of chlorinated nitroaromatic compounds. These compounds are important building blocks for the synthesis of diverse heterocycles .

Industrial Chemical Production

This compound is used in the production of a number of industrial chemicals . It plays a crucial role in various chemical reactions due to its unique structure and properties.

Production of Azo and Sulfur Dyes

1-Chloro-2-methyl-4-nitrobenzene is used in the industrial production of azo and sulfur dyes . These dyes are widely used in textile, leather, and paper industries for coloring purposes.

Pharmaceutical Applications

The isomeric 2-chloro-6-nitrotoluene, which is similar to 1-Chloro-2-methyl-4-nitrobenzene, is a common intermediate in the synthesis of pharmaceuticals such as the bronchodilatory compound vasicine .

Environmental Impact and Biodegradation

1-Chloro-2-methyl-4-nitrobenzene is found in industrial wastes and is a serious environmental pollutant . However, certain bacterial strains have been reported to be able to reduce mono-nitro compounds to the corresponding anilines under aerobic conditions .

Crystal Structure Analysis

The crystal and molecular structure of 1-Chloro-2-methyl-4-nitrobenzene has been studied in detail . Understanding the crystal structure of this compound can provide valuable insights into its physical and chemical properties.

Solvent Parameter Determination

4-Nitroanisole, a compound similar to 1-Chloro-2-methyl-4-nitrobenzene, was used as a probe to determine Π * of Kamlet-Taft solvent parameters and high pressure and supercritical water in the temperature range of 16-420 °C .

Carbon and Energy Supplement for Microorganisms

4-Nitroanisole was used as a carbon and energy supplement for the isolation of Rhodococcus strains . This suggests that 1-Chloro-2-methyl-4-nitrobenzene could potentially have similar applications in microbiology.

Safety and Hazards

作用機序

Target of Action

It’s known that nitro groups in aromatic compounds like this one are often involved in electrophilic aromatic substitution reactions .

Mode of Action

The mode of action of 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene likely involves electrophilic aromatic substitution, a common reaction for aromatic compounds with nitro groups . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It’s known that electrophilic aromatic substitution reactions can lead to the formation of various substituted benzene derivatives .

Result of Action

The product of its electrophilic aromatic substitution reaction would be a substituted benzene ring .

特性

IUPAC Name |

1-chloro-5-methoxy-2-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-5-3-7(10(11)12)8(13-2)4-6(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKIFFDUKUXANNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10551336 | |

| Record name | 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100777-46-6 | |

| Record name | 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

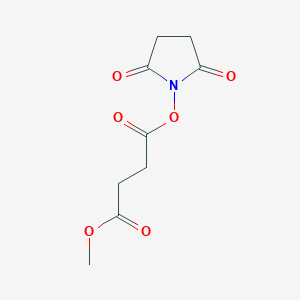

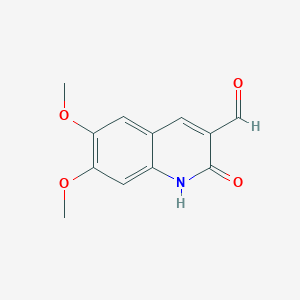

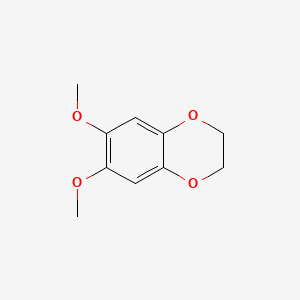

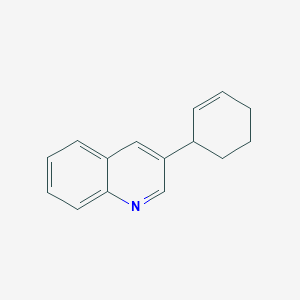

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxylate](/img/structure/B1314611.png)

![4-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1314616.png)